molecular formula C13H17ClFN3 B12232943 N-benzyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride

N-benzyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12232943
M. Wt: 269.74 g/mol
InChI Key: ZRGQQAPWSNXSIM-UHFFFAOYSA-N
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Description

N-benzyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride is a chemical compound with a molecular formula of C12H15ClFN3. This compound is known for its unique structure, which includes a benzyl group, a fluoroethyl group, and a pyrazolamine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of benzyl chloride with 1-(2-fluoroethyl)-3-methylpyrazol-4-amine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then purified using recrystallization techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to carry out the synthesis under controlled conditions, allowing for higher yields and purity. Additionally, advanced purification techniques such as chromatography may be employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride is unique due to the presence of the fluoroethyl group, which can impart distinct chemical and biological properties compared to its chloro, bromo, and iodo counterparts. This uniqueness can be leveraged in various research and industrial applications .

Properties

Molecular Formula

C13H17ClFN3

Molecular Weight

269.74 g/mol

IUPAC Name

N-benzyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H16FN3.ClH/c1-11-13(10-17(16-11)8-7-14)15-9-12-5-3-2-4-6-12;/h2-6,10,15H,7-9H2,1H3;1H

InChI Key

ZRGQQAPWSNXSIM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=CC=C2)CCF.Cl

Origin of Product

United States

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